molecular formula C₁₉H₂₇N₅O₆S B560574 奥克拉替尼马来酸盐 CAS No. 1208319-27-0

奥克拉替尼马来酸盐

货号 B560574
CAS 编号: 1208319-27-0
分子量: 453.51
InChI 键: VQIGDTLRBSNOBV-BTJKTKAUSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Oclacitinib maleate, also known as Apoquel®, is an oral medication used to manage itching associated with allergic dermatitis (including atopy) in dogs at least 12 months of age . It is a synthetic Janus Kinase (JAK) inhibitor .


Synthesis Analysis

The manufacturing process of Oclacitinib maleate involves a chemical synthesis followed by the formation of the maleate salt .


Molecular Structure Analysis

The molecular formula of Oclacitinib maleate is C15H23N5O2S.C4H4O4 . The molecular weight is 453.51 g/mol .


Physical And Chemical Properties Analysis

Oclacitinib maleate has a molecular weight of 453.51 g/mol . It is soluble in DMSO at 70 mg/mL .

科学研究应用

Veterinary Medicine: Treatment of Allergic and Atopic Dermatitis in Dogs

Summary of the Application

Oclacitinib Maleate, marketed under the brand name Apoquel®, is used globally for the control of pruritus due to allergic dermatitis and the control of atopic dermatitis in dogs . It is a novel immunomodulatory agent .

Methods of Application or Experimental Procedures

The oral acceptance of Oclacitinib Maleate (Apoquel®) chewable tablets was evaluated in a study involving 121 dogs treated at ten general practice veterinary clinics in the United States . The tablets were administered twice daily for 7 days at the labeled dose range of 0.4–0.6 mg/kg .

Results or Outcomes

Out of a total number of 1673 administrations, 1533 (91.6%) were accepted voluntarily within 5 minutes, 134 (8%) were consumed with assistance (with food treats or by pilling) outside of the 5-minute offering time and 6 (0.4%) doses were not consumed . The per dose percent acceptance rate for the 14 offered doses showed minimal variation ranging from 89.9 to 93.3% . The study concluded that client-owned dogs from the general veterinary patient population that required treatment with Oclacitinib found the chewable tablets to be very palatable and no aversion occurred with repeated dosing .

Veterinary Medicine: Treatment of Flea Infestations

Summary of the Application

Oclacitinib Maleate has been used to reduce the itchiness and dermatitis caused by flea infestations . It is considered to be highly effective in dogs .

Methods of Application or Experimental Procedures

The exact methods of application for flea infestations are not specified in the sources. However, it is likely similar to the treatment of allergic and atopic dermatitis, which involves oral administration of the drug.

Results or Outcomes

While specific results or outcomes for this application are not provided in the sources, it is generally considered to be highly effective in dogs .

Veterinary Medicine: Off-Label Use in Cats

Summary of the Application

There is some off-label use of Oclacitinib Maleate in treating asthma and allergic dermatitis in cats .

Methods of Application or Experimental Procedures

The exact methods of application for use in cats are not specified in the sources. However, it is likely similar to the treatment of allergic and atopic dermatitis in dogs, which involves oral administration of the drug.

Results or Outcomes

While specific results or outcomes for this application are not provided in the sources, it is generally considered to be effective .

Veterinary Medicine: Treatment of Hypersensitivity-Induced Cutaneous Pruritus

Summary of the Application

Oclacitinib Maleate is an oral, selective Janus kinase (JAK)-1 and JAK-3 inhibitor approved for treatment of hypersensitivity-induced cutaneous pruritus in dogs 12 months of age or older .

Methods of Application or Experimental Procedures

The exact methods of application for this condition are not specified in the sources. However, it is likely similar to the treatment of allergic and atopic dermatitis, which involves oral administration of the drug.

Results or Outcomes

Veterinary Medicine: Treatment of Various Inflammatory Conditions

Summary of the Application

JAK inhibitors like Oclacitinib Maleate have been found useful in several inflammatory conditions and have applications beyond simply itch control in allergy . New uses in skin disease are constantly being discovered .

Methods of Application or Experimental Procedures

The exact methods of application for these conditions are not specified in the sources. However, it is likely similar to the treatment of allergic and atopic dermatitis, which involves oral administration of the drug.

Results or Outcomes

Veterinary Medicine: Off-Label Use in Other Species

Summary of the Application

Although Oclacitinib Maleate is not labeled for other species or to treat diseases other than allergies, veterinarians have used it empirically to treat other conditions .

安全和危害

Oclacitinib maleate is toxic and can cause serious eye damage. It may also cause damage to organs (blood, bone marrow, lymphatic system, spleen) through prolonged or repeated exposure . It is harmful to aquatic life . It should not be used in patients with a history of cancer, severe infection, or demodectic mange .

属性

IUPAC Name

(Z)-but-2-enedioic acid;N-methyl-1-[4-[methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino]cyclohexyl]methanesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23N5O2S.C4H4O4/c1-16-23(21,22)9-11-3-5-12(6-4-11)20(2)15-13-7-8-17-14(13)18-10-19-15;5-3(6)1-2-4(7)8/h7-8,10-12,16H,3-6,9H2,1-2H3,(H,17,18,19);1-2H,(H,5,6)(H,7,8)/b;2-1-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQIGDTLRBSNOBV-BTJKTKAUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNS(=O)(=O)CC1CCC(CC1)N(C)C2=NC=NC3=C2C=CN3.C(=CC(=O)O)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CNS(=O)(=O)CC1CCC(CC1)N(C)C2=NC=NC3=C2C=CN3.C(=C\C(=O)O)\C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27N5O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Oclacitinib maleate

CAS RN

1208319-27-0
Record name Oclacitinib maleate [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1208319270
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name OCLACITINIB MALEATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VON733L42A
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Citations

For This Compound
167
Citations
WT Collard, BD Hummel, AF Fielder… - Journal of veterinary …, 2014 - Wiley Online Library
… Oclacitinib maleate was rapidly and well absorbed following … or extent of absorption of oclacitinib maleate when dosed orally, as … , the exposure of oclacitinib maleate increased dose …
Number of citations: 53 onlinelibrary.wiley.com
L Ferrer, I Carrasco, C Cristòfol… - Veterinary …, 2020 - Wiley Online Library
… A two period, two treatment design was used in which cats received oclacitinib maleate iv and po, at a dose of 0.5 mg/kg and 1 mg/kg, respectively. There was a one‐week interval of …
Number of citations: 24 onlinelibrary.wiley.com
G De Caro Martins, AP da Costa‐Val… - Veterinary …, 2022 - Wiley Online Library
… In the current study, the prolonged use of oclacitinib maleate for up to 12 months at … Therefore, under the conditions studied in this group of dogs, oclacitinib maleate can be …
Number of citations: 10 onlinelibrary.wiley.com
T Fleck, L Norris, V King, S Lesman… - Journal of Veterinary …, 2022 - Wiley Online Library
Oclacitinib maleate (Apoquel®, Zoetis Inc.) is commonly used around the world for the control/treatment of pruritus associated with allergic dermatitis and the control/treatment of atopic …
Number of citations: 2 onlinelibrary.wiley.com
L Hunyadi, P Datta, K Rewers‐Felkins… - Journal of Veterinary …, 2022 - Wiley Online Library
… pharmacokinetic parameters of oclacitinib maleate as a top … dose of 0.5 mg/kg oclacitinib maleate. Blood was collected prior … Oclacitinib maleate plasma concentrations were measured …
Number of citations: 2 onlinelibrary.wiley.com
M Visser, K Walsh, V King, G Sture, L Caneva - BMC Veterinary Research, 2022 - Springer
… Oclacitinib maleate is a Janus kinase 1 (JAK-1)/signal transducers and activators of … the acceptance of a chewable tablet containing oclacitinib maleate, a reformulated version of the …
Number of citations: 2 link.springer.com
M Visser, K Walsh, V King, G Sture, L Caneva - 2022 - bmcvetres.biomedcentral.com
… Oclacitinib maleate is a Janus kinase 1 (JAK-1)/signal transducers and activators of … of a chewable tablet containing oclacitinib maleate, a reformulated version of the original Apoquel …
Number of citations: 3 bmcvetres.biomedcentral.com
NL Lopes, DR Campos… - BMC veterinary …, 2019 - bmcvetres.biomedcentral.com
… limited and as there is a potential role for oclacitinib in the control of pruritus in this specie, the aim of this study was to evaluate the safety and clinical effects of oral oclacitinib maleate in …
Number of citations: 32 bmcvetres.biomedcentral.com
GJ Drake, T Nuttall, J López, W Magnone… - Journal of Zoo and …, 2017 - BioOne
… A preliminary treatment trial of one bear with ABAS using oclacitinib maleate has been previously reported.This case series demonstrates the use of oclacitinib maleate for long-term …
Number of citations: 9 bioone.org
R Marsella, K Doerr, A Gonzales… - Journal of the …, 2023 - Am Vet Med Assoc
Oclacitinib was approved in the United States 10 years ago for the management of atopic dermatitis (AD) and allergic skin disease in dogs. Many studies and case reports have been …
Number of citations: 2 avmajournals.avma.org

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。